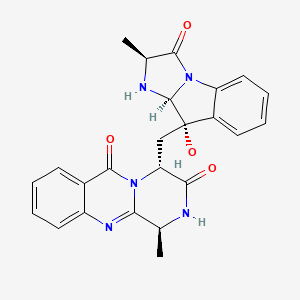

Fumiquinazoline A

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

140715-85-1 |

|---|---|

Molekularformel |

C24H23N5O4 |

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

(1S,4R)-4-[[(2S,3aS,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

InChI |

InChI=1S/C24H23N5O4/c1-12-19-27-16-9-5-3-7-14(16)22(32)28(19)18(20(30)25-12)11-24(33)15-8-4-6-10-17(15)29-21(31)13(2)26-23(24)29/h3-10,12-13,18,23,26,33H,11H2,1-2H3,(H,25,30)/t12-,13-,18+,23-,24-/m0/s1 |

InChI-Schlüssel |

DQQCCKFZJNINST-VCPZKGNQSA-N |

SMILES |

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O |

Isomerische SMILES |

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@H]5N[C@H](C(=O)N5C6=CC=CC=C64)C)O |

Kanonische SMILES |

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)C)O |

Synonyme |

fumiquinazoline A |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Sources and Producing Organisms

A variety of fungal species have been identified as producers of fumiquinazoline A and other fumiquinazoline-type alkaloids. These include species from the genera Aspergillus, Penicillium, and Scedosporium, among others researchgate.netrsc.orgnih.govacs.org.

Aspergillus fumigatus Strains and Variants

Aspergillus fumigatus, a common environmental mold and opportunistic human pathogen, is a well-established source of fumiquinazoline A nih.govnih.gov. Numerous strains and variants of A. fumigatus have been reported to produce fumiquinazolines, including fumiquinazoline A nih.govnih.gov. For instance, the isolation and structures of fumiquinazolines A–G were first described from a strain of Aspergillus fumigatus obtained from the gastrointestinal tract of the Japanese saltwater fish Pseudolabrus japonicas nih.govrsc.org. Analysis of secondary metabolites from various A. fumigatus strains, such as Af293, has shown that fumiquinazolines are consistently produced nih.govnih.gov.

Penicillium Species

Species belonging to the genus Penicillium are also known producers of fumiquinazoline-type alkaloids researchgate.netnih.gov. Penicillium thymicola, for example, has been reported to produce fumiquinazolines, including fumiquinazoline F and G wikipedia.orgresearchgate.net. Studies on marine-derived Penicillium species have also led to the isolation of fumiquinazoline-related compounds researchgate.netresearchgate.net.

Aspergillus versicolor

Aspergillus versicolor is another fungal species from which fumiquinazoline-type alkaloids have been isolated rsc.orgencyclopedia.pubacs.org. A marine-derived strain of Aspergillus versicolor, specifically LZD-14-1 isolated from the gorgonian Pseudopterogorgia sp., has been found to produce a series of versiquinazolines, which are fumiquinazoline-type alkaloids rsc.orgacs.orgnpatlas.orgnih.gov.

Scedosporium apiospermum

Scedosporium apiospermum, a marine-derived fungus, has been identified as a source of fumiquinazoline alkaloids acs.orgacs.orgresearchgate.net. A specific strain, Scedosporium apiospermum F41-1, isolated from the inner tissue of the coral Lobophytum crissum, has yielded several fumiquinazoline-type compounds, including known fumiquinazolines and novel scedapin and scequinadoline derivatives acs.orgresearchgate.netnih.gov.

Other Marine and Terrestrial Fungal Isolates

Beyond the more commonly reported species, fumiquinazoline-type alkaloids have been isolated from a variety of other fungal isolates from both marine and terrestrial environments rsc.orgencyclopedia.pubmdpi.comrsc.org. Marine fungi, in particular, are recognized as a rich source of structurally diverse fumiquinazolines rsc.orgrsc.org. These include fungi isolated from marine vertebrates and invertebrates such as fish, tunicates, sponges, and gorgonians, as well as marine mangrove plants rsc.orgencyclopedia.pubmdpi.com. Terrestrial endophytic fungi, such as an Aspergillus sp. residing in Astragalus membranaceus, have also been shown to produce fumiquinazolines mdpi.com.

Table 1: Selected Fungal Sources of Fumiquinazoline-Type Alkaloids

| Fungal Species | Environment/Source | Key Fumiquinazoline Types Reported (if specified) |

| Aspergillus fumigatus | Marine fish (Pseudolabrus japonicas), Soft coral, Terrestrial rsc.orgnih.govrsc.orgencyclopedia.pubmdpi.com | Fumiquinazolines A-G, Fumiquinazoline C, F, G nih.govrsc.orgmdpi.comasm.org |

| Penicillium species | Terrestrial and Marine researchgate.netnih.govresearchgate.net | Fumiquinazoline F, G (from P. thymicola) wikipedia.orgresearchgate.net |

| Aspergillus versicolor | Gorgonian (Pseudopterogorgia sp.), Marine sediment rsc.orgencyclopedia.pubacs.orgnpatlas.org | Versiquinazolines (Fumiquinazoline-type) rsc.orgacs.orgnpatlas.orgnih.gov |

| Scedosporium apiospermum | Marine coral (Lobophytum crissum) acs.orgresearchgate.netnih.gov | Fumiquinazolines (various), Scedapins, Scequinadolines acs.orgresearchgate.netnih.gov |

| Acremonium sp. | Tunicate rsc.orgnih.gov | Fumiquinazolines H-I rsc.orgnih.gov |

| Scopulariopsis sp. | Gorgonian rsc.orgencyclopedia.pub | Fumiquinazoline J rsc.orgencyclopedia.pub |

| Aspergillus nidulans | Marine mangrove plant (Rhizophora stylosa) researchgate.net | Aniquinazolines (Quinazolinone alkaloids, related to fumiquinazolines) researchgate.net |

| Neosartorya udagawae | Marine mangrove plant researchgate.netnih.gov | Neosartoryadins (Fumiquinazoline-type) researchgate.netnih.gov |

| Aspergillus sp. | Terrestrial plant (Astragalus membranaceus) mdpi.com | Fumiquinazolines B, C, D, H, I, J mdpi.com |

(Note: This table is intended to be interactive in the final output, allowing users to sort or filter by column headers.)

Isolation from Symbiotic Associations and Environmental Niches

Fumiquinazoline A and related compounds are frequently isolated from fungi living in symbiotic associations or specific environmental niches rsc.orgencyclopedia.pubmdpi.com. Marine environments, with their high biodiversity, are particularly significant sources researchgate.netrsc.orgrsc.org. Fungi producing fumiquinazolines have been isolated from marine organisms such as fish, sponges, corals, and tunicates, suggesting potential symbiotic relationships or adaptation to these specific habitats rsc.orgencyclopedia.pubmdpi.com. The isolation of Aspergillus fumigatus from the gastrointestinal tract of a marine fish is a notable example of such an association nih.govrsc.orgencyclopedia.pubmdpi.com. Similarly, Aspergillus versicolor and Scedosporium apiospermum strains producing fumiquinazolines have been isolated from marine invertebrates like gorgonians and corals rsc.orgacs.orgacs.orgresearchgate.net.

Terrestrial environments also yield fumiquinazoline-producing fungi, often as endophytes residing within plants mdpi.com. The isolation process typically involves collecting samples from these specific niches, culturing the fungi present, and then applying chromatographic techniques to isolate and purify the fumiquinazoline compounds based on their chemical properties researchgate.netrsc.orgacs.org. Detailed research findings often involve spectroscopic analysis (e.g., NMR, MS) to elucidate the structures of the isolated compounds acs.orgacs.org.

Marine Organism-Associated Fungi (e.g., fish, soft corals, gorgonians, sponges, tunicates)

Marine fungi are recognized as a significant source of fumiquinazoline-type alkaloids, exhibiting structural diversity. rsc.org Fungi capable of producing these alkaloids have been found in association with a wide range of marine organisms. rsc.org

Notable examples of marine organism-associated fungi producing fumiquinazolines include:

Aspergillus fumigatus isolated from the gastrointestinal tract of the marine fish Pseudolabrus japonicus. Fumiquinazolines A-G were first isolated from this source in the early 1990s. rsc.orgnih.govrsc.org

Aspergillus versicolor isolated from the gorgonian Pseudopterogorgia sp. This fungus has been a source of various versiquinazolines, which are fumiquinazoline-type alkaloids. rsc.orgrsc.orgmdpi.com

Aspergillus fumigatus associated with soft corals (Sinularia sp.). rsc.orgresearchgate.netnih.gov

Aspergillus sp. found in sponges. rsc.org

Acremonium sp. isolated from tunicates. rsc.orgnih.gov

Scedosporium apiospermum isolated from the inner tissue of the coral Lobophytum crissum. This fungus has yielded fumiquinazoline-type alkaloids. acs.orgresearchgate.net

These findings highlight the prevalence of fumiquinazoline production by fungi in diverse marine symbiotic relationships.

Terrestrial Fungi and Endophytes

Fumiquinazoline-type alkaloids are also found in fungi of terrestrial origin, including endophytes. rsc.orgrsc.org Endophytic fungi, which live within plant tissues, have been shown to produce these compounds. rsc.orgmdpi.com

Examples include:

Aspergillus fumigatus, a common terrestrial fungus, is a known producer of fumiquinazolines. researchgate.netnih.govjmb.or.kr

Endophytic Aspergillus fumigatus strains isolated from plants such as Grewia asiatica and Edgeworthia chrysantha. mdpi.comnih.govresearchgate.netscielo.org.mx

Neosartorya fischeri (an anamorph of Aspergillus fumigatus) collected from terrestrial sources. researchgate.netscielo.org.mx

Penicillium species, including Penicillium thymicola and Penicillium corylophilum. researchgate.netrsc.orgscielo.org.mx

Neosartorya aureola, an endophytic isolate from Secale cereale (Rye grass), has been found to produce a fumiquinazoline analogue. thieme-connect.com

The presence of fumiquinazolines in both marine and terrestrial fungi, including endophytes, underscores their widespread natural occurrence within the fungal kingdom.

Advanced Isolation and Purification Techniques

The isolation and purification of fumiquinazoline A from fungal extracts typically involve a combination of advanced chromatographic and extraction methods to separate it from other co-occurring metabolites.

Chromatographic Separations (e.g., HPLC, CCC)

Chromatographic techniques are essential for obtaining pure fumiquinazoline A. High-Performance Liquid Chromatography (HPLC) is frequently employed for both analytical and preparative purification. researchgate.netnih.govnih.govacgpubs.orgfrontiersin.org Various HPLC columns and solvent systems are utilized depending on the specific requirements of the separation. nih.govnih.govacgpubs.orgfrontiersin.org

Examples of chromatographic methods used in the isolation of fumiquinazolines include:

Silica gel column chromatography. rsc.orgscielo.org.mxfrontiersin.orgfrontiersin.org

Reverse-phase HPLC using C18 columns with gradients of acetonitrile (B52724) or methanol (B129727) in water, often with acidic modifiers like formic acid or phosphoric acid. nih.govnih.govacgpubs.orgfrontiersin.org

Countercurrent Chromatography (CCC) has also been reported as a purification method for fumiquinazoline analogues. researchgate.net

Sephadex LH-20 column chromatography is used for initial purification and fractionation. scielo.org.mxfrontiersin.orgfrontiersin.org

ODS column chromatography (Octadecyl Silica) is another common stationary phase for reverse-phase separation. acgpubs.orgfrontiersin.orgfrontiersin.org

These techniques allow for the separation of fumiquinazoline A based on its polarity and other chemical properties, enabling its isolation from complex mixtures.

Here is a table summarizing some chromatographic techniques used:

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application | Source(s) |

| Silica Gel Column Chromatography | Silica Gel | Dichloromethane/Methanol gradients | Initial fractionation | rsc.orgscielo.org.mxfrontiersin.orgfrontiersin.org |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water | Purification, Analysis | researchgate.netnih.govnih.govacgpubs.orgfrontiersin.org |

| Countercurrent Chromatography (CCC) | N/A | Biphasic solvent systems | Purification of analogues | researchgate.net |

| Sephadex LH-20 | Sephadex LH-20 | Dichloromethane/Methanol | Fractionation, Purification | scielo.org.mxfrontiersin.orgfrontiersin.org |

| ODS Column Chromatography | ODS Silica Gel | Methanol/Water gradients | Fractionation, Purification | acgpubs.orgfrontiersin.orgfrontiersin.org |

Extraction Methods

The initial step in isolating fumiquinazoline A involves extracting the compound from the fungal biomass or fermentation broth. Organic solvents are commonly used for this purpose. researchgate.netnih.govnih.govacgpubs.orgfrontiersin.org

Typical extraction procedures include:

Extraction of fermented material or fungal mycelium with organic solvents such as ethyl acetate (B1210297) or methanol. rsc.orgnih.govacgpubs.orgfrontiersin.org

Repeated extraction steps are often performed to maximize the recovery of compounds. nih.govacgpubs.orgfrontiersin.org

After extraction, the solvent is usually evaporated under vacuum to obtain a crude extract. rsc.orgacgpubs.orgfrontiersin.org

Solid-phase extraction using resins like Amberlite XAD-16 can also be employed to adsorb compounds from the culture filtrate. nih.gov

The choice of extraction solvent and method depends on the nature of the fungal culture (solid substrate or liquid broth) and the polarity of fumiquinazoline A.

Here is a table illustrating common extraction solvents:

| Material Extracted | Solvent(s) Used | Source(s) |

| Fermented material/Mycelium | Ethyl Acetate | rsc.orgnih.govacgpubs.orgfrontiersin.org |

| Fermented material/Mycelium | Methanol | nih.govacgpubs.org |

| Culture filtrate | Amberlite XAD-16 resin | nih.gov |

Biosynthetic Pathways and Genetic Insights

Precursor Utilization and Amino Acid Incorporation

The foundational structure of fumiquinazoline A is constructed from specific amino acid precursors. nih.govacs.orgfigshare.comacs.org

Anthranilic Acid, Tryptophan, and Alanine (B10760859) as Building Blocks

The biosynthesis of fumiquinazoline A utilizes three key building blocks: anthranilic acid, L-tryptophan, and two equivalents of L-alanine. nih.govacs.orgfigshare.comacs.orgnih.gov Anthranilic acid is a non-proteinogenic amino acid, while tryptophan and alanine are proteinogenic amino acids. nih.govacs.orgnih.gov These precursors are assembled to form the initial tricyclic core of fumiquinazoline F (FQF), which is a direct precursor to FQA. nih.govacs.orgfigshare.comacs.org

Here is a table summarizing the key precursors of Fumiquinazoline A:

| Precursor | Type | Role in Biosynthesis |

| Anthranilic Acid | Non-proteinogenic amino acid | Part of the core quinazoline (B50416) scaffold. nih.govacs.orgnih.gov |

| L-Tryptophan | Proteinogenic amino acid | Part of the core quinazoline scaffold. nih.govacs.orgnih.gov |

| L-Alanine (2 equivalents) | Proteinogenic amino acid | Incorporated into the structure, including the fused imidazoindolone ring. nih.govacs.orgnih.gov |

Enzymatic Catalysis in Fumiquinazoline A Biosynthesis

The assembly and modification of the fumiquinazoline scaffold are carried out by a suite of enzymes, notably non-ribosomal peptide synthetases and flavoprotein monooxygenases. nih.govacs.orgacs.org

Non-Ribosomal Peptide Synthetases (NRPS) Mediated Assembly

Non-ribosomal peptide synthetases (NRPSs) are large multimodular enzymes responsible for the synthesis of a wide array of natural products, including peptide-based compounds like fumiquinazoline A, without the involvement of ribosomes. nih.govacs.orgasm.org The fumiquinazoline biosynthetic pathway involves at least two NRPS enzymes. nih.govacs.org

Role of Trimodular NRPS (e.g., Af12080)

A trimodular NRPS, specifically Af12080 in Aspergillus fumigatus, is responsible for the initial assembly of fumiquinazoline F (FQF). nih.govacs.orgfigshare.comacs.org This enzyme is predicted to activate and sequentially condense anthranilic acid, L-tryptophan, and L-alanine to form the tricyclic 6-6-6 core of FQF. nih.govacs.orgharvard.edunih.gov Experimental evidence supports the role of Af12080's first adenylation domain in activating anthranilic acid. nih.govnih.gov

Role of Monomodular NRPS (e.g., Af12050)

Following the formation of FQF, a monomodular NRPS, Af12050, plays a crucial role in the conversion of FQF to fumiquinazoline A. nih.govacs.orgfigshare.comacs.org Af12050 works in concert with a flavoprotein monooxygenase (Af12060) in an oxidative annulation sequence. nih.govacs.orgfigshare.com Af12050 is a three-domain NRPS (A-T-C) that activates L-alanine, transfers it to its carrier protein domain as a pantetheinyl thioester, and then acylates the oxidized indole (B1671886) ring of FQF, leading to intramolecular cyclization and the formation of the 6-5-5 imidazoindolone ring system characteristic of FQA. nih.govacs.orgfigshare.com The adenylation domain of Af12050 is predicted to be specific for L-alanine, showing similarity to known L-Ala specific A-domains. nih.gov

Here is a table outlining the roles of the NRPS enzymes:

| Enzyme | Modularity | Role in Biosynthesis |

| Af12080 | Trimodular | Assembles the tricyclic 6-6-6 core of Fumiquinazoline F from anthranilate, tryptophan, and alanine. nih.govacs.orgfigshare.comacs.orgharvard.edunih.gov |

| Af12050 | Monomodular | Activates and incorporates a second molecule of alanine, acylating the oxidized indole of FQF and facilitating cyclization to form the imidazoindolone ring of FQA. nih.govacs.orgfigshare.comacs.org |

Flavoprotein Monooxygenases (e.g., Af12060, Af12070) in Oxidative Transformations

Flavoprotein monooxygenases are essential for catalyzing oxidative steps in the biosynthesis of fumiquinazoline A. nih.govacs.orgacs.org Two such enzymes, Af12060 and Af12070, are encoded within the fumiquinazoline gene cluster. nih.govacs.org

Af12060 works in tandem with Af12050 to convert FQF to FQA. nih.govacs.orgfigshare.comacs.org Specifically, Af12060 is responsible for oxidizing the 2',3'-double bond of the indole side chain of FQF, a crucial step that primes the molecule for subsequent acylation and cyclization catalyzed by Af12050. nih.govacs.orgfigshare.com

Af12070 is another flavoprotein encoded in the gene cluster, and it is involved in further modifying fumiquinazoline A to more complex fumiquinazolines, such as fumiquinazoline C. acs.orgnih.govebi.ac.ukgenome.jpscilit.com This enzyme catalyzes the formation of a spirohemiaminal structure in FQC, likely through the formation of a transient imine within the pyrazinone ring. acs.orgnih.gov This indicates that Af12070 functions as an FAD-dependent amide oxidase. acs.orgnih.gov

Here is a table summarizing the roles of the flavoprotein monooxygenases:

| Enzyme | Type | Role in Biosynthesis |

| Af12060 | Flavoprotein monooxygenase | Oxidizes the 2',3'-double bond of the indole side chain of Fumiquinazoline F, preparing it for subsequent reactions catalyzed by Af12050. nih.govacs.orgfigshare.comacs.org |

| Af12070 | Flavoprotein monooxygenase | Catalyzes the oxidation of Fumiquinazoline A to more complex structures like Fumiquinazoline C, acting as an FAD-dependent amide oxidase. acs.orgnih.govebi.ac.ukgenome.jpscilit.com |

Specific Biosynthetic Steps Leading to Fumiquinazoline A

The formation of fumiquinazoline A involves several distinct enzymatic steps that progressively increase the complexity of the molecular scaffold. nih.govacs.org

Condensation and Cyclization Reactions

The initial stages of fumiquinazoline biosynthesis involve condensation and cyclization reactions to form the foundational pyrazino[2,1-b]quinazoline-3,6-dione core. ontosight.aiscielo.br This core structure, exemplified by fumiquinazoline F (FQF), is assembled by a trimodular nonribosomal peptide synthetase (NRPS), Af12080 in A. fumigatus. nih.govacs.orgacs.orgebi.ac.uk Af12080 is predicted to activate anthranilate, L-tryptophan, and L-alanine, facilitating their condensation to form a linear tripeptide intermediate. acs.orgharvard.edu Cyclization of this linear precursor, likely catalyzed by a terminal condensation-like (CT) domain within the NRPS or a separate enzyme, leads to the formation of the tricyclic FQF scaffold. harvard.edu

Oxidative Annulation Mechanisms

Following the formation of the core structure, oxidative annulation reactions are crucial for generating the imidazoindolone moiety present in fumiquinazoline A. mycocentral.eunih.govacs.org In A. fumigatus, the conversion of FQF to FQA involves the concerted action of a flavoprotein, Af12060, and a monomodular NRPS, Af12050. nih.govacs.orgacs.orgnih.gov Af12060 is responsible for oxidizing the 2',3'-double bond of the indole side chain of FQF. acs.orgnih.gov Subsequently, Af12050 activates an additional molecule of L-alanine and facilitates its coupling to the oxidized indole scaffold through an oxidative annulation sequence. nih.govacs.orgnih.gov This process results in the formation of two new carbon-nitrogen bonds and the creation of the fused 6-5-5 imidazoindolone ring system characteristic of FQA. nih.govacs.orgnih.gov

Generation of Scaffold Complexity and Stereochemistry

The biosynthesis of fumiquinazoline A and related compounds involves the generation of significant scaffold complexity and the establishment of specific stereocenters. mdpi.complos.org The conversion of the relatively flexible FQA molecule, which consists of two distinct moieties linked by a methylene (B1212753) bridge, to more complex structures like fumiquinazoline C (FQC) highlights this complexity generation. nih.govacs.org The flavoprotein Af12070 catalyzes the oxidation of FQA to the spirohemiaminal FQC, introducing a third layer of scaffold complexity. nih.govacs.orgebi.ac.uknih.gov This reaction is proposed to involve the formation of a transient imine within the pyrazinone ring. nih.govacs.orgnih.gov The stereochemistry of the resulting products is critical, and studies have shown that subtle structural differences in the substrate, such as the stereochemistry at a remote center, can significantly impact the regiochemistry of subsequent cyclization reactions. nih.govacs.orgnih.gov

Genomic and Transcriptomic Approaches to Pathway Elucidation

Genomic and transcriptomic studies have been instrumental in identifying the genes involved in fumiquinazoline A biosynthesis and understanding their regulation. mycocentral.eumdpi.comebi.ac.ukfrontiersin.org

Identification of Gene Clusters

Fungal secondary metabolite biosynthetic genes are often clustered together in the genome. mdpi.comnih.gov Bioinformatic approaches, particularly the search for genes encoding key enzymes like NRPSs, have led to the identification of the fumiquinazoline biosynthetic gene cluster (fmq BGC) in A. fumigatus. nih.govacs.orgmdpi.complos.orgresearchgate.net This cluster, located on chromosome 6 in A. fumigatus Af293, contains genes encoding the NRPSs and flavoproteins involved in the pathway, including af12080, af12060, af12050, and af12070. nih.govplos.orgresearchgate.net The identification of this cluster has been a crucial step in dissecting the enzymatic steps of fumiquinazoline biosynthesis. nih.govresearchgate.net

Gene Knockout and Heterologous Expression Studies

To confirm the function of genes within the identified cluster and to study the biosynthetic pathway in detail, gene knockout and heterologous expression strategies have been widely employed. mdpi.comnih.govmdpi.com Targeted deletion of individual genes within the fmq cluster in A. fumigatus allows researchers to observe the effect on fumiquinazoline production and accumulate pathway intermediates. nih.govmdpi.comnih.gov For example, knocking out af12080, af12060, af12050, or af12070 can reveal the specific role of each enzyme in the biosynthetic cascade. nih.gov Heterologous expression of individual genes or the entire gene cluster in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, allows for the reconstitution of specific enzymatic steps and the characterization of enzyme function in vitro. mdpi.commdpi.com These studies have provided experimental validation for the proposed biosynthetic route and the roles of the identified enzymes. nih.govacs.orgnih.gov

Here is a table summarizing some of the enzymes and intermediates discussed in the biosynthesis of Fumiquinazoline A:

| Enzyme/Intermediate | Role in Biosynthesis | Associated Gene (in A. fumigatus) |

| Af12080 (NRPS) | Assembles Fumiquinazoline F (FQF) from anthranilate, L-Trp, and L-Ala. nih.govacs.orgacs.orgebi.ac.uk | af12080 |

| Fumiquinazoline F (FQF) | Intermediate, core tricyclic structure. nih.govacs.orgebi.ac.uk | - |

| Af12060 (Flavoprotein) | Oxidizes the indole side chain of FQF. nih.govacs.orgnih.gov | af12060 |

| Af12050 (NRPS) | Activates and couples L-Ala to oxidized FQF, forming the imidazoindolone. nih.govacs.orgnih.gov | af12050 |

| Fumiquinazoline A (FQA) | Intermediate, contains the imidazoindolone moiety. nih.govacs.orgacs.org | - |

| Af12070 (Flavoprotein) | Oxidizes FQA to Fumiquinazoline C (FQC). nih.govacs.orgebi.ac.uknih.gov | af12070 |

| Fumiquinazoline C (FQC) | Product of FQA oxidation, spirohemiaminal structure. nih.govacs.orgebi.ac.uknih.gov | - |

Total Synthesis and Synthetic Methodologies

Retrosynthetic Analysis of the Fumiquinazoline A Scaffold

A retrosynthetic analysis of the Fumiquinazoline A scaffold typically involves disconnecting the bonds that form the cyclic systems, simplifying the structure into more readily available precursors. The core pyrazino[2,1-b]quinazoline-3,6-dione system and the fused imidazoindolone unit are the primary targets for disconnection. Different synthetic strategies arise from varying the order and nature of these disconnections. For instance, some approaches envision the formation of the pyrazino[2,1-b]quinazoline-3,6-dione core first, followed by the construction of the imidazoindolone part, while others may prioritize the imidazoindolone or build both simultaneously. acs.orgnih.govmdpi.comnih.gov The indole (B1671886) side chain, derived from tryptophan, and the incorporated alanine (B10760859) and anthranilic acid units are key building blocks in these syntheses. acs.orgnih.govebi.ac.ukebi.ac.uknih.gov

Key Synthetic Strategies and Transformations

The synthesis of Fumiquinazoline A and related fumiquinazolines has been accomplished through several key strategies and transformations. These methods often involve the formation of amide bonds, cyclizations to form the heterocyclic rings, and sometimes oxidative steps to introduce functionality or create specific stereocenters.

Mazurkiewicz-Ganesan Cyclization Approach

The Mazurkiewicz-Ganesan cyclization is a method employed in the synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione core, a common scaffold in fumiquinazoline alkaloids. acs.orgnih.govmdpi.comnih.govebi.ac.uk This approach typically involves the coupling of linear tripeptides containing a central anthranilate unit. capes.gov.brmdpi.comebi.ac.uk Dehydration of the anthranilamide residue leads to a benzoxazine (B1645224) intermediate, which subsequently undergoes rearrangement through an amidine to form the quinazolin-4-one moiety. ebi.ac.uksoton.ac.uk This method has been applied in the total synthesis of various fumiquinazolines, including Fumiquinazoline A. acs.orgnih.gov

Eguchi Aza-Wittig Synthetic Method

The Eguchi aza-Wittig protocol is another strategy used for the construction of the quinazolinone ring system found in fumiquinazolines. nih.govlookchemmall.comthieme-connect.comresearchgate.netehu.es This method involves the selective acylation of diketopiperazines with o-azidobenzoyl chloride, followed by a tandem Staudinger/intramolecular aza-Wittig reaction. nih.govlookchemmall.comthieme-connect.com This sequence facilitates the annulation of a quinazolin-4-one ring onto an amide. thieme-connect.com The Eguchi protocol has been recognized as an effective approach for synthesizing the pyrazino[2,1-b]quinazoline core present in fumiquinazolines. thieme-connect.com

Palladium-Catalyzed Cyclization

Palladium-catalyzed cyclization reactions have been utilized in the synthesis of the imidazoindolone moiety of Fumiquinazoline A. acs.orgnih.govnih.govebi.ac.uk Specifically, a palladium-catalyzed cyclization of an iodoindole carbamate (B1207046) has been employed to construct this portion of the molecule. nih.gov This metal-catalyzed approach provides a means to selectively form cyclic systems under controlled conditions. acs.orgnih.govnih.govrsc.org

Microwave-Promoted One-Pot Reactions

Microwave-promoted one-pot reactions offer an efficient and rapid route to the pyrazino[2,1-b]quinazoline-3,6-dione scaffold. nih.govacs.orgebi.ac.ukacs.org This methodology allows for the synthesis of this core structure through a three-component reaction, often involving anthranilic acids, amino acids, and other reagents, under microwave irradiation. nih.govacs.orgebi.ac.uk This approach can significantly reduce reaction times and simplify synthetic procedures compared to traditional heating methods. pharmaerudition.org Microwave-assisted methods have been successfully applied to the synthesis of fumiquinazoline F and other related natural products. nih.govacs.orgebi.ac.uk

Solid-Phase Synthesis Protocols

Solid-phase synthesis protocols have been developed for the synthesis of fumiquinazoline alkaloids, allowing for the potential for combinatorial chemistry and parallel synthesis of analogues. capes.gov.brebi.ac.ukebi.ac.ukscielo.bracs.orgacs.orgscielo.br This approach typically involves assembling linear peptide precursors on a solid support, such as Wang resin. capes.gov.brscielo.bracs.org The key steps, including dehydration and cyclization, are performed while the intermediate is attached to the resin. capes.gov.brscielo.br Cleavage from the solid support then yields the desired fumiquinazoline scaffold. capes.gov.brscielo.bracs.org This methodology facilitates the preparation of libraries of fumiquinazoline derivatives. capes.gov.brebi.ac.ukacs.orgscielo.br

Here is a table summarizing some of the key synthetic approaches:

| Synthetic Approach | Key Transformation(s) | Scaffold Constructed | References |

| Mazurkiewicz-Ganesan Cyclization | Dehydrative cyclization of linear tripeptides | Pyrazino[2,1-b]quinazoline-3,6-dione | acs.orgnih.govcapes.gov.brmdpi.comnih.govebi.ac.uk |

| Eguchi Aza-Wittig Method | Tandem Staudinger/intramolecular aza-Wittig reaction | Quinazolinone | nih.govlookchemmall.comthieme-connect.comresearchgate.netehu.es |

| Palladium-Catalyzed Cyclization | Cyclization of iodoindole carbamate | Imidazoindolone | acs.orgnih.govnih.govebi.ac.uk |

| Microwave-Promoted One-Pot | Three-component reaction under microwave irradiation | Pyrazino[2,1-b]quinazoline-3,6-dione | nih.govacs.orgebi.ac.ukacs.org |

| Solid-Phase Synthesis | Assembly on solid support, dehydration, cyclative release | Pyrazino[2,1-b]quinazoline-3,6-dione | capes.gov.brebi.ac.ukebi.ac.ukscielo.bracs.orgacs.orgscielo.br |

Stereocontrolled Synthesis and Chiral Induction

Stereocontrolled synthesis is crucial for accessing the biologically active enantiomers of fumiquinazoline A and its analogs, as the compounds possess multiple chiral centers. Research has focused on developing synthetic routes that establish the correct absolute and relative stereochemistry.

One approach to achieving stereocontrol involves the use of chiral starting materials, such as protected tryptophan, anthranilic acid, leucine, and alanine, in multi-step synthesis. The first total syntheses of (-)-fumiquinazolines A, B, and I, for instance, were accomplished in 14 steps starting from protected tryptophan, anthranilic acid, leucine, and alanine. nih.gov Stereoselective oxidation steps have also been employed to introduce chirality into specific positions. For example, oxidation of a key intermediate (tricycle 30a) with saccharine-derived oxaziridine (B8769555) was used to selectively form the appropriate imidazoindolone stereoisomers in the synthesis of fumiquinazolines A and B. nih.govacs.org

Another strategy involves stereoselective cyclization reactions. Studies on the synthesis of related quinazolinone alkaloids have utilized methods like intramolecular 1,3-dipolar cycloaddition reactions to construct cyclic systems and establish quaternary carbon stereocenters with control. researchgate.net Additionally, stereoselective intramolecular cyclization through hetero-Michael addition has been explored for the formation of specific rings within related structures. researchgate.net

Differences in biological activity have been noted between enantiomeric pairs of fumiquinazoline analogs, highlighting the importance of controlling stereochemistry during synthesis. For some analogs, the S-configuration at a specific chiral center (C-4) was found to be essential for activity. mdpi.com

Synthesis of Fumiquinazoline A and its Analogs

The synthesis of fumiquinazoline A and its analogs has been approached through various strategies, broadly categorized into methods for constructing the core ring systems and then coupling them, or convergent approaches that build the complex structure more directly.

Early efficient syntheses of fumiquinazoline alkaloids involved a four-step route that was adaptable to combinatorial synthesis on solid phase. This method involved assembling linear tripeptides containing a central anthranilate unit on a solid support, followed by dehydration and cyclative release to yield the pyrazino[2,1-b]quinazoline-3,6-diones. researchgate.netcapes.gov.bracs.orgnih.gov This solid-phase approach allowed for the parallel synthesis of a library of unnatural analogs. researchgate.netcapes.gov.bracs.orgnih.gov

Solution-phase biomimetic total syntheses of related fumiquinazolines, such as fumiquinazoline F, fumiquinazoline G, and fiscalin B, have been achieved in a few steps from tryptophan methyl ester. soton.ac.ukcapes.gov.br A key step in these syntheses involved the dehydration of an anthranilamide residue in a linear tripeptide to form a benzoxazine, which then rearranged to the natural product via an amidine intermediate. soton.ac.ukcapes.gov.br

More recent synthetic efforts have explored rapid and efficient methods, including sequential one-pot strategies. One such approach utilized a pyridine (B92270) precursor and L-amino acids under controlled microwave irradiation to synthesize novel fumiquinazoline analogs featuring a pyrazinopyrido[2,3-d]pyrimidine-5,7-dione core. This method allowed for the incorporation of diverse protected amino acids and the synthesis of disubstituted and monosubstituted analogs without the need for intermediate isolation in some cases. scielo.brscielo.brresearchgate.net

Different synthetic routes have been developed to prepare the syn and anti enantiomers of quinazolinone alkaloids related to fumiquinazoline G. The Mazurkiewicz-Ganesan procedure, involving the coupling of anthranilic acid with tryptophan methyl ester, has been used to synthesize syn enantiomers. mdpi.comresearchgate.net

Research findings indicate that various condensing reagents, such as EDCI (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide) in the presence of DMAP, have been successfully employed in the synthesis of optically active amino acid derivatives, which can serve as building blocks for fumiquinazoline synthesis. researchgate.net

Biological Activities and Mechanistic Studies

Antimicrobial Properties

Fumiquinazoline A and related fumiquinazolines have demonstrated antimicrobial properties, including activity against bacteria and fungi. ontosight.airesearchgate.net

Antibacterial Activity

Studies have indicated that Fumiquinazoline A and its derivatives possess antibacterial activity. researchgate.net Some fumiquinazoline-related alkaloids have shown relevant activity against Gram-positive bacterial species with minimum inhibitory concentration (MIC) values in the range of 12.5–77 μM. researchgate.net Research also suggests that some compounds related to fumiquinazolines could potentially inhibit bacterial efflux pumps and exhibit anti-biofilm potential, highlighting their potential in combating antimicrobial resistance. researchgate.netmdpi.com While some studies on related compounds, like fumiquinazoline L, showed no antibacterial activity, others have reported activity against specific strains such as Micrococcus luteus and Staphylococcus aureus. rsc.orgnih.gov

Antifungal Activity

Fumiquinazolines, including Fumiquinazoline A, have shown antifungal activity. researchgate.net For instance, fumiquinazolines H-I exhibited antifungal activity. researchgate.net Some fumiquinazoline-related compounds have demonstrated good activity against phytopathogenic fungi with MIC values ranging from 12.5 to 50 μg/mL. rsc.org However, other related compounds like fumiquinazoline H and I showed only weak activity against Candida albicans. rsc.org

Antiviral Activity

Fumiquinazolines and related alkaloids have been reported to exhibit antiviral properties. researchgate.net Cladoquinazolines, which are quinazolinone-containing alkaloids, have shown activity against influenza A virus (H1N1). nih.gov

Antitumor and Cytotoxic Mechanisms

Fumiquinazoline A and its analogues have been investigated for their antitumor and cytotoxic effects against various cancer cell lines. ontosight.aiontosight.ainih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

Fumiquinazoline A has demonstrated cytotoxic activity against cultured P388 cells. rsc.orgpsu.edu All seven fumiquinazolines (A–G) isolated from a strain of Aspergillus fumigatus exhibited moderate cytotoxicity against cultured P388 cells. rsc.orgpsu.edu Fumiquinazoline A has also shown inhibitory activity on the proliferation of tsFT210 cells. researchgate.netrsc.orgresearchgate.netnih.gov

While Fumiquinazoline A itself has shown activity against certain cell lines, some studies on other fumiquinazoline derivatives have provided more specific data on various cancer cell lines. For example, fumiquinazoline C has shown effective inhibition of BEL-7402, A-549, P388, and HL60 proliferation. researchgate.netmdpi.com Fumiquinazoline J has also exhibited cytotoxic activities against tsFT210, P388, HL-60, A549, and BEL-7402 cell lines. researchgate.net Some compounds related to fumiquinazolines have shown cytotoxicity against HepG2 cells. nih.govjto.ac.cn

Here is a summary of some reported in vitro cytotoxic activities of Fumiquinazoline A and related fumiquinazolines against various cancer cell lines:

| Compound | Cell Line | Activity/Effect |

| Fumiquinazoline A | P388 | Moderate cytotoxicity |

| Fumiquinazoline A | tsFT210 | Inhibition of proliferation |

| Fumiquinazoline C | BEL-7402 | Effective inhibition of proliferation |

| Fumiquinazoline C | A-549 | Effective inhibition of proliferation |

| Fumiquinazoline C | P388 | Effective inhibition of proliferation |

| Fumiquinazoline C | HL60 | Effective inhibition of proliferation |

| Fumiquinazoline J | tsFT210 | Cytotoxic activity |

| Fumiquinazoline J | P388 | Cytotoxic activity |

| Fumiquinazoline J | HL-60 | Cytotoxic activity |

| Fumiquinazoline J | A549 | Cytotoxic activity |

| Fumiquinazoline J | BEL-7402 | Cytotoxic activity |

| Related compounds | HepG2 | Cytotoxicity |

| Fumiquinazoline G | Various | Potent, GI50 values lower than 20 µM. mdpi.com |

Induction of Programmed Cell Death Pathways

While the search results mention the cytotoxic effects of Fumiquinazoline A and related compounds, specific detailed mechanisms regarding the induction of programmed cell death pathways like apoptosis or paraptosis for Fumiquinazoline A were not extensively detailed. However, one study on polyketides and alkaloids from Aspergillus fumigatus, including ent-Fumiquinazoline J, indicated the induction of apoptosis and paraptosis in human hepatoma HepG2 cells by some of the isolated compounds. nih.gov Further research is needed to fully elucidate the specific mechanisms by which Fumiquinazoline A induces programmed cell death.

Apoptosis Induction

Studies on fumiquinazoline derivatives have indicated their capacity to induce apoptosis in cancer cells. For instance, ent-Fumiquinazoline J, a related alkaloid, has been shown to induce apoptosis in human hepatoma HepG2 cells. frontiersin.orgnih.govnih.gov This induction of programmed cell death is a key mechanism in the potential antitumor activity of these compounds. Other fumiquinazoline derivatives have also demonstrated cytotoxic effects and induced apoptosis in various human tumor cell lines, including breast cancer cells. researchgate.netacs.orgresearchgate.net

Paraptosis Induction

In addition to apoptosis, ent-Fumiquinazoline J has also been reported to trigger paraptosis in human hepatoma HepG2 cells. frontiersin.orgnih.govnih.gov Paraptosis is a distinct type of programmed cell death characterized by cytoplasmic vacuolization and swelling of the endoplasmic reticulum and mitochondria, often occurring independently of the classical apoptotic pathways. frontiersin.org The ability of ent-Fumiquinazoline J to induce both apoptosis and paraptosis suggests a multifaceted mechanism of action against cancer cells. nih.gov

Modulation of Cellular Signaling Pathways (e.g., MAPK pathway, Endoplasmic Reticulum stress)

Research into the mechanisms of action of fumiquinazoline-type compounds has revealed their influence on cellular signaling pathways. For ent-Fumiquinazoline J, treatment of HepG2 cells resulted in elevated phosphorylation levels of p38 and ERK, indicating activation of the MAPK pathway. frontiersin.org This activation is potentially linked to the induction of apoptosis and paraptosis observed with this compound. frontiersin.org The Cell Wall Integrity Pathway (CWIP), which involves the MAPK MpkA, has also been implicated in regulating the biosynthesis of Fumiquinazoline C in Aspergillus fumigatus. asm.orgnih.govbiorxiv.org

Interaction with Protein Targets (e.g., Breast Cancer Resistance Protein Inhibition)

Fumiquinazoline derivatives have been found to interact with specific protein targets, contributing to their biological effects. Some fumiquinazoline derivatives have demonstrated the ability to inhibit the Breast Cancer Resistance Protein (BCRP). rsc.orgrsc.orgresearchgate.net BCRP is an ABC transporter involved in the efflux of various compounds, and its inhibition can play a role in reversing multidrug resistance in cancer cells. uva.nl

Thioredoxin Reducer (TrxR) Inhibition

Certain fumiquinazoline-type alkaloids have shown inhibitory activity against Thioredoxin Reductase (TrxR). Versiquinazolines P and Q, which are fumiquinazoline-type alkaloids, exhibited significant inhibition against TrxR with IC₅₀ values of 13.6 ± 0.6 µM and 12.2 ± 0.7 µM, respectively. rsc.orgrsc.org Other related compounds, Versiquinazolines A, B, G, and K, have also demonstrated inhibitory activities against thioredoxin reductase with IC₅₀ values ranging from 12 to 20 µM. acs.orgnih.gov Inhibition of TrxR can impact cellular redox balance and has been explored as a potential strategy in cancer therapy. rsc.orgrsc.orgmdpi.com

Here is a summary of TrxR inhibition data for some fumiquinazoline-type alkaloids:

| Compound | IC₅₀ (µM) |

| Versiquinazoline P | 13.6 ± 0.6 |

| Versiquinazoline Q | 12.2 ± 0.7 |

| Versiquinazoline A | 12 - 20 range |

| Versiquinazoline B | 12 - 20 range |

| Versiquinazoline G | 12 - 20 range |

| Versiquinazoline K | 12 - 20 range |

| Curcumin (Control) | 25 (for P & Q) |

Note: IC₅₀ values for Versiquinazolines A, B, G, K are reported within a range. acs.orgnih.gov Curcumin was used as a positive control in the study of Versiquinazolines P and Q. rsc.orgrsc.org

Neuroprotective Capacity

Synthetic analogues related to fumiquinazolines have demonstrated neuroprotective capacity. researchgate.netmdpi.comsciforum.net Studies evaluating the potential of these compounds have shown promising results in in vitro models, suggesting their relevance for neurological conditions. sciforum.netdntb.gov.uanih.gov Fiscalin derivatives, structurally related to fumiquinazolines, have also exhibited neuroprotective properties in cell-based assays. nih.gov

Antimalarial Activity

Synthetic derivatives based on the pyrazino[1,2-b]quinazoline-3,6-dione scaffold, which is related to the core structure of fumiquinazolines, have shown potential as antimalarial agents. researchgate.netmdpi.comunl.ptup.ptacs.org These synthetic compounds have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. unl.ptup.ptacs.org Molecular docking studies suggest that these compounds may inhibit Plasmodium gene expression by targeting prolyl-tRNA synthetase. unl.ptup.ptacs.org

Influence on Metabolic Pathways

Certain fumiquinazoline alkaloids, such as scequinadolines D, E, and J, have demonstrated an influence on metabolic pathways, particularly in the context of adipogenesis and glucose homeostasis researchgate.netacs.org. Studies using 3T3-L1 preadipocytes have been instrumental in elucidating these effects researchgate.netacs.orgnih.govcolab.ws.

Investigations have shown that specific fumiquinazoline alkaloids can promote triglyceride accumulation in 3T3-L1 adipocytes, a key marker of adipogenesis researchgate.netacs.orgnih.gov. Scequinadoline D, a fumiquinazoline alkaloid isolated from the marine-derived fungus Scedosporium apiospermum F41-1, has been identified as a potent compound in this regard researchgate.netacs.orgnih.gov. Studies evaluating the triglyceride-promoting activity in 3T3-L1 cells found that scequinadoline D exhibited the most potent activity among tested fumiquinazolines, with an EC₅₀ value of 0.27 ± 0.03 μM researchgate.netacs.orgnih.gov. Scequinadolines J and E also showed this effect researchgate.netacs.orgnih.gov.

The following table summarizes the triglyceride accumulation promoting activity of some fumiquinazoline alkaloids in 3T3-L1 adipocytes:

| Compound | Source Organism | EC₅₀ (μM) |

| Scequinadoline D | Scedosporium apiospermum F41-1 | 0.27 ± 0.03 nih.gov |

| Scequinadoline E | Scedosporium apiospermum F41-1 | Promotes nih.gov |

| Scequinadoline J | Scedosporium apiospermum F41-1 | Promotes nih.gov |

Mechanistic studies have indicated that the promotion of triglyceride accumulation by scequinadoline D is mediated through the activation of the PPARγ pathway researchgate.netacs.orgnih.gov. PPARγ (Peroxisome Proliferator-Activated Receptor gamma) is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity researchgate.netresearchgate.netconicet.gov.armdpi.com. Quantitative polymerase chain reaction (qPCR) experiments have shown that scequinadoline D stimulates the mRNA expression of key genes involved in adipogenesis and lipid metabolism, including PPARγ, AMPKα, C/EBPα, LXRα, SCD-1, and FABP4 researchgate.netacs.orgnih.gov. Furthermore, the triglyceride-promoting efficacy of scequinadoline D was significantly blocked by the addition of a PPARγ antagonist (GW9662), providing further evidence for the involvement of the PPARγ pathway researchgate.netacs.orgnih.gov. These findings suggest that scequinadoline D acts as a potent insulin sensitizer (B1316253) by targeting adipocytes and activating the PPARγ pathway researchgate.netacs.orgnih.gov.

Structure Activity Relationship Sar Investigations

Impact of Core Pyrazino[2,1-b]quinazoline-3,6-dione Scaffold

The pyrazino[2,1-b]quinazoline-3,6-dione ring system forms the central core of fumiquinazoline-derived alkaloids, including Fumiquinazoline A. nih.gov This core scaffold is considered essential for the observed biological activities, such as antitumor effects. nih.gov Modifications to this core structure can significantly impact the compound's interaction with biological targets. Studies on synthetic analogs have explored variations within this scaffold, including substituents on the pyrazine (B50134) moiety. researchgate.net

Significance of Stereochemistry on Biological Activity

Stereochemistry is a crucial factor influencing the biological activity of fumiquinazolines. researchgate.netontosight.ai Small changes in the spatial arrangement of atoms, particularly at chiral centers, can significantly affect the molecule's interaction with biological targets. ontosight.ai For example, studies on related quinazolinone alkaloids like fumiquinazoline G have shown that the configurations at specific chiral centers (e.g., C-1 and C-4) have a strong influence on antitumor activity. mdpi.com Differences in activity have been noted between enantiomeric pairs, highlighting the importance of stereochemistry. nih.govmdpi.comresearchgate.net For instance, in some synthetic derivatives, the (1S, 4R) enantiomer showed potent antibacterial activity, while its counterpart was inactive, indicating that stereochemistry is vital for this activity. semanticscholar.org

Data on Stereochemical Influence:

| Compound | Configuration (C-1, C-4) | Antitumor Activity (GI₅₀, µM) | Neuroprotection |

| Fumiquinazoline G (1) | R, R | 7.62 - 17.34 | Promising |

| Compound 5 | S, R | More active than enantiomer | >25% protection |

| Compound 7 | S, R | More active than enantiomer | >25% protection |

| Compound 11 | S, R | More active than enantiomer | Not specified |

| Compound 2 | S, S | Weaker than Fumiquinazoline G | Not specified |

| Compound 4 | R, S | Weaker than Fumiquinazoline G | Not specified |

| Compound 6 | R, S | Weaker than Fumiquinazoline G | <25% protection |

| Compound 10 | R, S | Weaker than Fumiquinazoline G | Not specified |

Design and Synthesis of Fumiquinazoline A Derivatives for SAR Studies

The design and synthesis of Fumiquinazoline A derivatives are essential for comprehensive SAR investigations. Various synthetic strategies have been developed to access the pyrazino[2,1-b]quinazoline-3,6-dione core and introduce structural modifications. nih.govnih.govebi.ac.ukacs.org Approaches include the Mazurkiewicz-Ganesan method and microwave-assisted one-pot reactions. mdpi.comnih.govnih.govresearchgate.net These methods allow for the creation of libraries of analogs with diverse substitution patterns and stereochemistry. semanticscholar.orgacs.orgscielo.br

Synthetic Analogs with Modified Amino Acid Residues

Fumiquinazolines are biosynthetically derived from anthranilic acid, tryptophan, and additional α-amino acids. researchgate.netnih.gov Synthetic strategies often utilize amino acid-based reagents to construct the core scaffold and introduce variability. researchgate.netresearchgate.net Analogs with modified amino acid residues have been synthesized to explore the impact of these changes on biological activity. acs.orgresearchgate.net This includes incorporating diverse protected amino acids with different side chains. researchgate.net For example, glyantrypine (B232891) is a simpler fumiquinazoline derived from glycine, while others are derived from alanine (B10760859) or valine. mdpi.comsemanticscholar.org

Exploring Diverse Electronic and Structural Side Chains

The design of fumiquinazoline derivatives for SAR studies involves exploring the effect of diverse electronic and structural side chains. researchgate.netCurrent time information in Bangalore, IN. This includes introducing different substituents on the core scaffold and the attached indole (B1671886) and piperazine (B1678402) moieties. The goal is to understand how the electronic and steric properties of these side chains influence the compound's binding affinity and biological efficacy. Studies have involved the synthesis of functionalized analogs with various substituents on the pyrazine moiety and the incorporation of diverse protected amino acids featuring different electronic and structural side chains. researchgate.netresearchgate.net

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the planar structure of Fumiquinazoline A. Through one-dimensional (1D) experiments like ¹H and ¹³C NMR, and two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, researchers can piece together the molecule's intricate framework.

In the analysis of fumiquinazoline-type alkaloids, ¹H NMR spectra provide information about the chemical environment of protons, their multiplicity, and their coupling constants, which helps in identifying spin systems, such as the ortho-substituted benzene (B151609) rings present in the molecule. acs.org The ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (e.g., carbonyls, aromatic carbons). acs.org For instance, the ¹³C NMR data for a related compound, versiquinazoline A, showed 24 carbon resonances, including three carbonyl carbons and twelve aromatic carbons, indicating two phenyl groups. acs.org

2D NMR experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) spectra identify proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range correlations between protons and carbons, allowing for the connection of different structural fragments. acs.org This detailed analysis of NMR data is fundamental to confirming the complex polycyclic structure of Fumiquinazoline A. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Fumiquinazoline-type Scaffold (Note: Specific data for Fumiquinazoline A can be found in specialized chemical literature. This table illustrates typical chemical shifts for the core structure.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 168.4 | - |

| 3 | 55.0 | 4.25 (d), 5.06 (d) |

| 4 | 149.4 | - |

| 7 | 125.0 | 7.81 (dd, 8.0, 1.5) |

| 8 | 135.0 | 7.86 (t, 8.0) |

| 9 | 128.0 | 7.63 (t, 8.0) |

| 10 | 120.0 | 8.37 (dd, 8.0, 1.5) |

| 14 | 65.0 | 5.74 (d, 8.3) |

| 16 | 30.0 | 2.06 (s) |

| 24 | 130.0 | 7.46 (d, 7.8) |

Data adapted from related fumiquinazoline compounds for illustrative purposes. acs.orgamazonaws.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to accurately determine the molecular formula of Fumiquinazoline A. This technique measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with very high precision. researchgate.net The exact mass obtained allows for the calculation of the elemental composition, which is a critical first step in the identification of a new compound or confirmation of a synthesized one. For example, the molecular formula of the related versiquinazoline A was determined as C₂₄H₁₉N₅O₄ based on its HRESIMS and NMR data, indicating 18 degrees of unsaturation. acs.org This level of accuracy is indispensable for distinguishing between compounds with similar nominal masses but different elemental compositions.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like Fumiquinazoline A is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method used for this purpose. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. units.it The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. encyclopedia.pub

In the study of fumiquinazoline alkaloids, the experimental ECD spectrum of the isolated natural product is compared with the theoretically calculated spectra for all possible stereoisomers. acs.org Quantum mechanical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectra. researchgate.net A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereocenters in the molecule. acs.org

X-ray Single-Crystal Diffraction Analysis

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govthepharmajournal.com This technique requires the compound to be crystallized into a well-ordered lattice. nih.gov When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. nih.gov

By analyzing this pattern, scientists can generate an electron density map of the molecule and build a precise three-dimensional model of its atomic arrangement. thepharmajournal.com The stereostructures and conformations of several fumiquinazoline alkaloids have been unequivocally established using X-ray analysis. rsc.org For related compounds, this method has been used to assign the absolute configurations of multiple stereocenters with high confidence. researchgate.net Although obtaining suitable crystals can be a significant hurdle, a successful X-ray crystallographic analysis provides unambiguous proof of the molecule's structure. nih.gov

Chromatographic Techniques for Compound Characterization (e.g., HPLC-MS, HPLC-DAD)

Chromatographic techniques are vital for the isolation, purification, and analysis of Fumiquinazoline A. High-Performance Liquid Chromatography (HPLC) is a primary tool used in this process. chromatographyonline.com When coupled with a Diode Array Detector (DAD), HPLC-DAD allows for the detection and preliminary characterization of compounds based on their UV-vis absorption spectra.

For more detailed analysis and structural confirmation, HPLC is often coupled with a mass spectrometer (HPLC-MS). shimadzu.com This hyphenated technique combines the separation power of HPLC with the mass-analyzing capability of MS. It is particularly useful for identifying known compounds in a complex mixture by comparing their retention times and mass spectra with those of authentic standards. In pharmaceutical analysis, HPLC-MS is also a standard approach for detecting and identifying impurities. shimadzu.com These chromatographic methods are essential for ensuring the purity of a sample of Fumiquinazoline A before it is subjected to further spectroscopic analysis or biological testing.

Future Research Directions and Applications

Elucidating Undiscovered Biological Roles in Fungal Chemical Ecology

While Fumiquinazoline A and related fumiquinazolines are known secondary metabolites of fungi, particularly Aspergillus species, their precise roles in the chemical ecology of these organisms are not fully understood ontosight.ainih.gov. Research indicates that secondary metabolites, including fumiquinazolines, are not directly involved in primary metabolic pathways for energy production but require significant energy investment, suggesting they confer an adaptive advantage fapesp.br. Studies on related fumiquinazoline C have shown its accumulation in fungal conidia and a potential role in protecting spores by inhibiting phagocytosis by competing microorganisms and defense cells fapesp.br. Further research is needed to delineate the specific ecological functions of Fumiquinazoline A. This could involve investigating its interactions with other microorganisms in diverse environments, its role in fungal competition or defense, and its potential influence on host-fungus interactions, particularly in the context of pathogenic species like A. fumigatus. Understanding these ecological roles could provide insights into fungal survival strategies and potentially reveal novel targets for antifungal interventions.

Exploration of Novel Bioactivities and Molecular Targets

Fumiquinazoline A and its analogs have demonstrated a range of biological activities, including antimicrobial and antitumor properties ontosight.aijmb.or.kr. However, the specific molecular targets and mechanisms of action for many of these activities remain largely unexplored. Future research should focus on identifying the proteins or pathways with which Fumiquinazoline A interacts to exert its effects. This could involve using techniques such as target identification assays, pull-down experiments, and activity-based protein profiling.

Studies on related fumiquinazolines have indicated potential activities such as inhibition of thioredoxin reductase (TrxR) by versiquinazolines P and Q, and promotion of triglyceride accumulation through PPARγ pathway activation by scequinadoline D rsc.orgacs.org. These findings highlight the diverse potential targets within the fumiquinazoline class. Investigating whether Fumiquinazoline A shares these or possesses other unique molecular targets is a critical step in understanding its therapeutic potential. Identifying these targets will not only elucidate the compound's biological mechanisms but also pave the way for rational design of more potent and selective derivatives.

Preliminary research suggests potential applications in areas such as antimicrobial and antitumor therapy ontosight.ai. Further detailed in vitro and in vivo studies are necessary to validate these initial findings and explore other potential bioactivities, such as antiviral or anti-inflammatory effects, which have been observed in other fumiquinazoline-related alkaloids jmb.or.krresearchgate.net.

Optimization of Biosynthetic Pathways for Enhanced Production

Fumiquinazoline A is a naturally occurring compound, and its production is linked to fungal biosynthetic pathways nih.govacs.org. Optimizing these pathways could lead to enhanced and more cost-effective production of Fumiquinazoline A. Research has begun to unravel the biosynthetic steps involved in the formation of fumiquinazolines, identifying key enzymes such as non-ribosomal peptide synthetases (NRPS) and flavoproteins nih.govacs.orgebi.ac.uk. For instance, the conversion of fumiquinazoline F (FQF) to Fumiquinazoline A (FQA) in A. fumigatus involves an oxidative annulation sequence catalyzed by specific enzymes nih.govacs.org.

Future research should focus on a deeper understanding of the entire biosynthetic gene cluster responsible for Fumiquinazoline A production. This includes identifying all involved enzymes, regulatory elements, and intermediates. Techniques such as genetic engineering of fungal strains, optimization of fermentation conditions, and synthetic biology approaches could be employed to increase the yield of Fumiquinazoline A. Furthermore, exploring alternative microbial hosts for heterologous expression of the biosynthetic pathway could offer scalable production methods.

Development of Advanced Synthetic Routes for Complex Analogs

The complex molecular structure of Fumiquinazoline A presents a challenge and an opportunity for synthetic chemists. Developing efficient and versatile synthetic routes is crucial for producing Fumiquinazoline A and, more importantly, for generating a diverse range of synthetic and semi-synthetic analogs scielo.brmdpi.com. These analogs can be designed to have improved potency, selectivity, pharmacokinetic properties, and reduced toxicity compared to the parent compound.

Existing synthetic approaches to fumiquinazoline-related structures have been explored, including multi-step pathways and microwave-assisted one-pot methods scielo.brmdpi.com. Solid-phase synthesis has also been utilized to generate libraries of fumiquinazoline analogs capes.gov.brscielo.br. Future research should aim to develop more convergent, stereoselective, and environmentally friendly synthetic strategies. This could involve exploring novel catalytic reactions, flow chemistry techniques, and late-stage functionalization methods. Developing robust synthetic routes will facilitate structure-activity relationship (SAR) studies and the creation of novel chemical entities with enhanced therapeutic potential.

Computational Modeling and In Silico Approaches in Target Identification and Drug Design

Computational methods, such as molecular docking, molecular dynamics simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, can play a significant role in accelerating the research and development of Fumiquinazoline A and its derivatives researchgate.netresearchgate.netnih.gov.

In silico approaches can be used to:

Predict potential biological targets of Fumiquinazoline A by screening against databases of protein structures. researchgate.netresearchgate.net

Analyze the binding interactions between Fumiquinazoline A and its identified targets at the molecular level. researchgate.netresearchgate.net

Design novel Fumiquinazoline A analogs with improved binding affinity and specificity for target molecules. nih.gov

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Fumiquinazoline A and its analogs to identify promising candidates for further development. researchgate.net

Guide the synthesis of new derivatives by predicting the potential impact of structural modifications on biological activity.

Integrating computational studies with experimental data will provide a powerful approach for understanding the structure-activity relationships of fumiquinazolines and for the rational design of new drug candidates.

Expanding the Library of Synthetic and Semi-Synthetic Fumiquinazoline Derivatives

Given the diverse biological activities observed within the fumiquinazoline class, expanding the library of synthetic and semi-synthetic derivatives is a crucial future direction. This involves synthesizing novel compounds based on the Fumiquinazoline A scaffold with variations in substituents, ring systems, and stereochemistry.

Both traditional synthetic chemistry and combinatorial approaches can be employed to generate diverse libraries capes.gov.brscielo.br. Semi-synthetic approaches, involving chemical modification of naturally occurring fumiquinazolines or intermediates from biosynthetic pathways, can also be valuable. Screening these expanded libraries for a wide range of biological activities will likely lead to the discovery of compounds with novel or enhanced therapeutic properties. This systematic exploration of chemical space around the Fumiquinazoline A core is essential for identifying lead compounds for drug development.

Q & A

Q. How can researchers ensure data integrity when reporting conflicting bioactivity results?

- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the research question’s validity . Use sensitivity analyses to test if outliers skew conclusions. Publish negative results in repositories like Zenodo to reduce publication bias. Disclose funding sources and conflicts of interest transparently .

Data Presentation Examples

Table 1. Comparative Bioactivity of Fumiquinazoline A Against Pathogenic Fungi

| Fungal Strain | MIC (µg/mL) | Method (CLSI Guideline) | Reference |

|---|---|---|---|

| Candida albicans | 8.2 | M27-A3 | [1] |

| Aspergillus fumigatus | 12.5 | M38-A2 | [2] |

Figure 1. Proposed Biosynthetic Pathway of Fumiquinazoline A

- Annotate with precursor molecules (anthranilate, L-tryptophan) and key enzymes (NRPS, P450 oxidase).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.